molecular formula C4H8ClF2N B3421895 (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 2307780-91-0

(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3421895
CAS No.: 2307780-91-0
M. Wt: 143.56 g/mol
InChI Key: UYTDZEGHUBNTBD-LJUKVTEVSA-N
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Description

(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a chiral compound featuring a cyclopropane ring substituted with a difluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of alkenes using difluoromethyl diazomethane. This reaction can be catalyzed by various metal catalysts, such as rhodium or copper, under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature to ensure high yield and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure scalability and efficiency. The use of continuous-flow reactors allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines with different substitution patterns.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include imines, nitriles, substituted amines, and various difluoromethylated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The cyclopropane ring provides rigidity to the molecule, which can improve its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (1R,2S)-2-(Methyl)cyclopropan-1-amine hydrochloride: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical transformations compared to its analogs .

Properties

IUPAC Name

(1R,2S)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTDZEGHUBNTBD-LJUKVTEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307780-91-0
Record name rac-(1R,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride
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(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride
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(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride
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(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride
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(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride

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